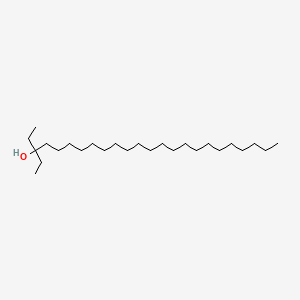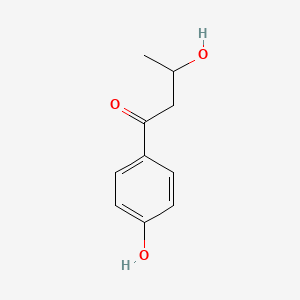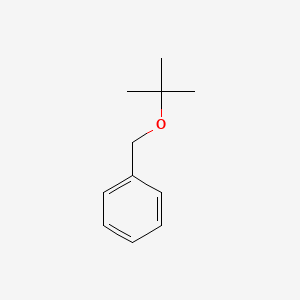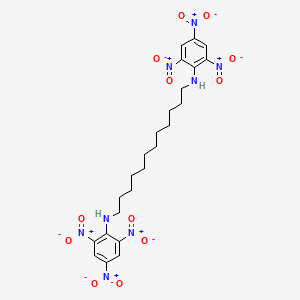
Benzyl(3-phenylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of a benzyl group and a 3-phenylpropyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(3-phenylpropyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of alkenes with silanes. For instance, the reaction between benzyl chloride and 3-phenylpropylsilane in the presence of a catalyst such as platinum or palladium can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzyl(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
Benzyl(3-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl(3-phenylpropyl)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
- Trichlorosilane
Comparison: Benzyl(3-phenylpropyl)silane is unique due to the presence of both benzyl and 3-phenylpropyl groups, which confer distinct chemical properties. Compared to other silanes, it offers a balance of reactivity and stability, making it suitable for a variety of applications. Its ability to participate in both hydrosilylation and nucleophilic substitution reactions sets it apart from simpler silanes .
Properties
CAS No. |
195141-19-6 |
|---|---|
Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
benzyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C16H20Si/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14,17H2 |
InChI Key |
MNCNDHROMQQLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC[SiH2]CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)


